Phenylalanylphenylalanine
Description
Contextualizing H-Phe-Phe-OH within Ultrashort Peptide Self-Assembly Research
H-Phe-Phe-OH, also known as diphenylalanine (FF), is a prominent example of an ultrashort peptide that undergoes self-assembly. This process, where molecules spontaneously arrange into ordered structures through non-covalent interactions, is a fundamental concept in creating novel biomaterials. rsc.orgbeilstein-journals.org The FF motif is particularly significant as it is the core recognition motif of the Alzheimer's β-amyloid polypeptide, the protein fragment associated with Alzheimer's disease. researchgate.netrsc.orgnih.gov Its discovery as the smallest peptide fragment capable of forming these higher-order structures has made it a major building block in the development of functional biological nanomaterials. researchgate.netmedchemexpress.com
The self-assembly of H-Phe-Phe-OH is primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic phenyl rings. nih.govacs.org These interactions lead to the formation of a variety of well-defined and stable nanostructures. Depending on the experimental conditions, such as the solvent, pH, and temperature, H-Phe-Phe-OH can assemble into nanotubes, nanowires, nanovesicles, and hydrogels. rsc.orgrsc.orgnih.gov
The unique properties of these self-assembled structures have garnered significant scientific interest. For instance, nanotubes formed from H-Phe-Phe-OH exhibit remarkable physical characteristics, including exceptional stiffness and a high Young's modulus, placing them among the most rigid biological materials known. nih.govrsc.org Atomic force microscopy studies have determined their Young's modulus to be approximately 9 GPa, with some reports indicating values as high as 19-27 GPa. nih.govacs.orgnih.gov This rigidity is attributed to the interlocking "zipper-like" arrangement of the aromatic side chains. rsc.org Furthermore, these nanostructures possess unique piezoelectric and optical properties, expanding their potential use in nanoelectronics and biosensing. aip.orgmdpi.comnih.gov
Research has also explored how chemical modifications to the basic H-Phe-Phe-OH structure influence its assembly. Adding protective groups to the N-terminus (the amine end) or C-terminus (the carboxylic acid end) can alter the resulting morphologies. For example, capping the N-terminus with a fluorenylmethoxycarbonyl (Fmoc) group creates Fmoc-Phe-Phe-OH, a molecule known for its ability to form extensive fibrillar networks that result in hydrogels. bath.ac.ukjpt.com Similarly, a tert-butyloxycarbonyl (Boc) group can also modify the self-assembly process, leading to different structures like nanospheres. rsc.orgrsc.org These findings highlight the versatility of the diphenylalanine motif as a programmable building block for nanotechnology. rsc.org
Table 1: Self-Assembled Nanostructures of H-Phe-Phe-OH and Derivatives
| Compound | Conditions | Resulting Nanostructure | Driving Interactions | Reference |
|---|---|---|---|---|
| H-Phe-Phe-OH | Aqueous environment, high dielectric solvents (water, methanol) | Nanotubes, Vesicles | Hydrogen bonding, π-π stacking, Hydrophobic interactions | nih.govbath.ac.uk |
| H-Phe-Phe-OH | Aromatic solvents (toluene, xylene) | Gels | Hydrophobic interactions | bath.ac.uk |
| Fmoc-Phe-Phe-OH | Aqueous solution (pH 7) | Hydrogels composed of fibrillar networks | π-π stacking (from Fmoc group), Hydrogen bonding | bath.ac.ukjpt.com |
| Boc-Phe-Phe-OH | Varied dissolution conditions | Tubular nanostructures, Nanospheres | Noncovalent interactions | rsc.org |
| Cationic FF (H-Phe-Phe-NH₂·HCl) | Aqueous solution | Nanoparticles | Modified electrostatic interactions | dergipark.org.tr |
Historical Perspective on H-Phe-Phe-OH Discoveries in Supramolecular Chemistry
The study of H-Phe-Phe-OH is deeply rooted in the broader field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound together by non-covalent forces. numberanalytics.comrsc.org The conceptual foundations of this field were laid by pioneers like Emil Fischer, with his "lock and key" model in the late 19th century, and later advanced by the work of Jean-Marie Lehn, Donald Cram, and Charles Pedersen on host-guest chemistry, which earned them the 1987 Nobel Prize in Chemistry. numberanalytics.comnumberanalytics.com These early studies established the principles of molecular recognition and self-assembly that are central to understanding H-Phe-Phe-OH. numberanalytics.com
A landmark discovery in the context of ultrashort peptides occurred in 2003 when Ehud Gazit and his colleagues reported the spontaneous self-assembly of the H-Phe-Phe-OH dipeptide into discrete and well-ordered nanotubes. nih.govnih.gov This was a pivotal moment, demonstrating that a molecule far simpler than complex proteins could form highly organized nanostructures. dergipark.org.tr This finding opened a new avenue of research within biomaterials and nanotechnology, focusing on minimalistic peptide building blocks. nih.gov
The discovery built upon the knowledge that the diphenylalanine sequence was a critical component in the aggregation of amyloidogenic proteins related to neurodegenerative diseases. nih.gov However, the ability of this simple dipeptide to form stable, hollow nanotubes on its own was a significant breakthrough. nih.gov Subsequent research confirmed the remarkable mechanical, chemical, and thermal stability of these peptide nanotubes. aip.orgresearchgate.net
This initial discovery spurred a wave of investigations into the precise control of the self-assembly process. Researchers began to systematically study how factors like pH, temperature, peptide concentration, and solvent choice could be manipulated to produce different nanostructures. rsc.orgnih.gov The field has since expanded to include a wide range of chemically modified diphenylalanine derivatives, each designed to yield materials with specific properties for applications in fields like biosensing, tissue engineering, and drug delivery. acs.orgresearchgate.net The journey from the fundamental principles of supramolecular chemistry to the targeted design of H-Phe-Phe-OH-based nanomaterials illustrates a powerful synergy between basic science and applied nanotechnology.
Table 2: Key Research Findings on H-Phe-Phe-OH Properties
| Property | Finding | Significance | Reference |
|---|---|---|---|
| Mechanical Stiffness (Young's Modulus) | Reported as ~9 GPa, and in some cases 19–27 GPa. | Among the stiffest known biological materials, comparable to some metals like aluminum. | nih.govacs.orgnih.gov |
| Piezoelectricity | Exhibits a strong piezoelectric effect, with a strain coefficient (d₃₃) reported up to ~73 pC/N for derivatives. | Potential for use in energy harvesting, sensors, and microelectronics. | acs.orgnih.govnih.gov |
| Thermal Stability | Nanotubes are stable up to 100 °C but lose their ordered structure above 150 °C. | Robustness for various applications under a range of temperatures. | aip.orgresearchgate.net |
| Hydrogel Formation | Derivatives like Fmoc-Phe-Phe-OH are efficient hydrogelators, forming gels at low concentrations. | Applications in tissue engineering and regenerative medicine as scaffolds mimicking the extracellular matrix. | bath.ac.ukjpt.comjpt.com |
| Structural Polymorphism | Can form nanotubes, vesicles, fibrils, and gels depending on environmental triggers (pH, solvent). | Tunable self-assembly allows for the creation of diverse materials from a single molecular motif. | rsc.orgnih.govbath.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZIWHRNKRBEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-40-4 | |
| Record name | Phenylalanylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2577-40-4 | |
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| Record name | 3-phenyl-N-(3-phenyl-L-alanyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Chemical Modification of H Phe Phe Oh and Its Derivatives
Methodologies for H-Phe-Phe-OH Synthesis
The formation of the peptide bond between two phenylalanine residues to yield H-Phe-Phe-OH can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. bachem.com
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS) is a widely utilized method for preparing peptides, including H-Phe-Phe-OH, due to its efficiency and amenability to automation. thno.orgontosight.ai The general principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding subsequent amino acids.
A common strategy in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.gov In this method, a preloaded Fmoc-Phe-Wang resin serves as the starting material. The synthesis proceeds through a series of steps:
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound phenylalanine is removed using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ub.edu
Coupling: The next Fmoc-protected phenylalanine (Fmoc-Phe-OH) is activated by a coupling agent and then added to the deprotected resin. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). mdpi.commdpi.com
Cleavage: Once the dipeptide chain is assembled, it is cleaved from the resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. thno.orgnih.gov The crude peptide is then precipitated, filtered, and purified. thno.org
Another approach involves the use of a triazene (B1217601) linker to attach phenylalanine to the resin through its side chain, allowing for the synthesis of various peptides, including cyclic and C-terminally modified versions. nih.gov
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis offers an alternative to SPPS and is particularly suitable for the large-scale production of shorter peptides like H-Phe-Phe-OH. bachem.com This method involves carrying out the reactions in a homogenous solution.
A typical solution-phase synthesis of H-Phe-Phe-OH involves the following key steps:
Protection: The amino group of one phenylalanine molecule is protected with a suitable group, such as tert-butyloxycarbonyl (Boc), to create Boc-Phe-OH. mdpi.comnih.gov The carboxylic acid group of the second phenylalanine is often protected as a methyl ester (H-Phe-OMe). nih.gov
Coupling: The protected amino acid (Boc-Phe-OH) and the ester-protected amino acid (H-Phe-OMe) are coupled using a coupling agent like DCC with HOBt. mdpi.comnih.gov This reaction forms the peptide bond, resulting in the protected dipeptide, Boc-Phe-Phe-OMe.
Deprotection: The protecting groups are then removed. The Boc group is typically removed by treatment with an acid like trifluoroacetic acid (TFA). nih.gov The methyl ester is hydrolyzed (saponified) to the free carboxylic acid using a base, such as sodium hydroxide (B78521) (NaOH) in methanol (B129727), followed by acidification. mdpi.com
Design and Synthesis of H-Phe-Phe-OH Analogs
The properties and applications of H-Phe-Phe-OH can be tailored by modifying its terminal groups. These modifications can influence factors like solubility, self-assembly behavior, and biological activity.
Terminal Group Modifications
N-Terminal Amine Modifications (e.g., Ac-, Boc-, Fmoc-, Nap-, Amoc- Conjugation, Heterocycle-based Protecting Groups)
The N-terminal amine of H-Phe-Phe-OH provides a reactive site for various modifications. Protecting groups commonly used in peptide synthesis can be introduced to create stable analogs.
Ac- (Acetyl) and Boc- (tert-Butyloxycarbonyl) Conjugation: Acetylated (Ac-Phe-Phe-OH) and Boc-protected (Boc-Phe-Phe-OH) analogs have been synthesized and studied. nih.gov These are often prepared using standard peptide coupling techniques where the appropriately N-protected phenylalanine is coupled with a C-protected phenylalanine, followed by deprotection of the C-terminus. thieme-connect.defrontiersin.org
Fmoc- (9-fluorenylmethyloxycarbonyl) Conjugation: Fmoc-Phe-Phe-OH is a well-known derivative that can be synthesized in both solid-phase and solution-phase. nih.gov In solution, Fmoc-Phe-OH is coupled with a C-terminally protected phenylalanine, followed by deprotection. nih.govsci-hub.se This derivative is particularly noted for its ability to form hydrogels. bachem.com
Nap- (Naphthyl) and Heterocycle-based Protecting Groups: N-terminal modifications with aromatic and heterocyclic moieties have been explored to enhance properties like hydrogel formation. mdpi.com For instance, N-heteroaromatic derivatives of Phe-Phe-OH have been shown to form hydrogels at low concentrations. mdpi.com
A variety of N-terminal protecting groups can be employed, each with its own characteristics and deprotection conditions.
| N-Terminal Modification | Abbreviation | Synthesis Approach |
| Acetyl | Ac- | Standard peptide coupling with Ac-Phe-OH. thieme-connect.de |
| tert-Butyloxycarbonyl | Boc- | Coupling of Boc-Phe-OH with H-Phe-OMe, followed by saponification. mdpi.comnih.gov |
| 9-Fluorenylmethyloxycarbonyl | Fmoc- | Coupling of Fmoc-Phe-OH with a C-protected phenylalanine, followed by deprotection. nih.govsci-hub.se |
| Naphthyl | Nap- | Coupling of a naphthyl-containing carboxylic acid to the N-terminus. |
| Benzimidazole | N-alkylation with a benzimidazole-containing moiety. mdpi.com | |
| Indole (B1671886) | N-alkylation with an indole-containing moiety. mdpi.com |
C-Terminal Carboxyl Modifications (e.g., Amidation, Esterification)
The C-terminal carboxylic acid of H-Phe-Phe-OH can also be modified to alter its properties.
Amidation: The conversion of the C-terminal carboxylic acid to a primary amide (H-Phe-Phe-NH2) has been shown to be crucial for the biological activity of some dipeptide analogs. researchgate.net This modification can be achieved through standard amidation procedures, often involving the use of an activating agent and an ammonia (B1221849) source or by synthesizing the peptide on an amide-forming resin in SPPS. researchgate.net
Esterification: Esterification of the C-terminus, for example, to form H-Phe-Phe-OMe, is a common strategy in solution-phase synthesis to protect the carboxylic acid during coupling reactions. ontosight.ai These esters can also be the final desired product for certain applications. The synthesis typically involves reacting the dipeptide with an alcohol in the presence of an acid catalyst. nih.gov
Modifications at the C-terminus can significantly impact the molecule's hydrophobicity and hydrogen bonding capabilities, which in turn affects its self-assembly and hydrogelation properties. acs.org
| C-Terminal Modification | Resulting Compound | Synthetic Method |
| Amidation | H-Phe-Phe-NH2 | Solid-phase synthesis on an amide resin or solution-phase amidation. researchgate.net |
| Methyl Esterification | H-Phe-Phe-OMe | Reaction with methanol and an acid catalyst or use of H-Phe-OMe in synthesis. ontosight.ainih.gov |
Fundamental Mechanisms of H Phe Phe Oh Self Assembly
Non-Covalent Driving Forces in Assembly
The self-assembly of H-Phe-Phe-OH is a complex process directed by a combination of non-covalent interactions. rsc.org These forces, while individually weak, act in concert to guide the arrangement of the dipeptide molecules into stable supramolecular structures. rsc.org The primary driving forces include aromatic interactions, hydrogen bonding, hydrophobic effects, electrostatic interactions, and van der Waals forces. researchgate.netrsc.org
Aromatic Interactions (π-π Stacking, CH-π Interactions)
Aromatic interactions, particularly π-π stacking between the phenyl rings of the phenylalanine residues, are a crucial driving force in the self-assembly of H-Phe-Phe-OH. nih.govnih.gov These interactions involve the face-to-face stacking of the aromatic rings, creating what is often referred to as an "aromatic zipper" that contributes significantly to the stability of the resulting nanostructures. acs.org The presence of these aromatic groups is a key factor in the propensity of H-Phe-Phe-OH to form ordered aggregates. mdpi.comnih.gov
Hydrogen Bonding Networks (Intermolecular and Intramolecular)
Hydrogen bonding is a fundamental interaction that provides directionality and stability to the self-assembled structures of H-Phe-Phe-OH. nih.govnottingham.ac.uk The peptide backbone, with its amide (N-H) and carbonyl (C=O) groups, facilitates the formation of extensive intermolecular hydrogen bond networks. vulcanchem.com These hydrogen bonds are critical in the formation of β-sheet-like arrangements, which are common structural motifs in H-Phe-Phe-OH assemblies. rsc.orgmdpi.com
The zwitterionic nature of H-Phe-Phe-OH under certain conditions, with its protonated amino terminus (-NH3+) and deprotonated carboxyl terminus (-COO-), allows for the formation of strong hydrogen bonds between these charged groups. nih.govresearchgate.net These head-to-tail electrostatic interactions, mediated by hydrogen bonds, are instrumental in the one-dimensional propagation of the peptide monomers. nottingham.ac.uknih.gov The formation of these extensive hydrogen bonding networks is a key factor in the creation of robust and stable nanostructures. rsc.org
Hydrophobic Interactions and Desolvation Phenomena
Hydrophobic interactions are a significant driving force for the self-assembly of H-Phe-Phe-OH in aqueous environments. core.ac.ukrsc.org The nonpolar phenyl side chains of the dipeptide are disruptive to the structure of water. core.ac.uk To minimize their contact with water, these hydrophobic groups tend to aggregate, leading to the sequestration of the phenyl rings in the core of the assembled structure. core.ac.uk This process, known as hydrophobic collapse, is energetically favorable as it increases the entropy of the surrounding water molecules. core.ac.uk
The desolvation of the benzyl (B1604629) groups is predicted to contribute a significant negative free energy to the assembly process. core.ac.uk The interplay between hydrophobic forces and other non-covalent interactions dictates the final morphology of the assemblies. For instance, the balance between hydrophobic and dipole-dipole interactions and hydrogen bonds can influence the crystal habit of H-Phe-Phe-OH. core.ac.uk
Electrostatic Interactions (Charge Effects)
Electrostatic interactions, particularly those involving the charged terminal groups of the H-Phe-Phe-OH zwitterion, play a vital role in the self-assembly process. rsc.orgresearchgate.net The attraction between the positively charged amino group (-NH3+) and the negatively charged carboxyl group (-COO-) of adjacent molecules is a key factor in the formation of ordered structures. nih.gov The strength of these interactions can be modulated by the pH of the surrounding environment. rsc.org
At pH values near the isoelectric point of the peptide, the zwitterionic form is predominant, leading to strong electrostatic attractions that facilitate nanotube growth. researchgate.net Changes in pH can alter the charge state of the terminal groups, leading to electrostatic repulsion at high or low pH values where the molecules are predominantly in their anionic or cationic forms, respectively. mdpi.com This can inhibit or alter the self-assembly process, demonstrating the critical role of electrostatic balance. researchgate.net
Influence of Environmental Parameters on Self-Assembly
The self-assembly of H-Phe-Phe-OH is highly sensitive to the surrounding environmental conditions. Parameters such as the choice of solvent, pH, and temperature can significantly influence the kinetics and thermodynamics of the assembly process, leading to a diverse range of morphologies. rsc.orgresearchgate.net
| Environmental Parameter | Effect on H-Phe-Phe-OH Self-Assembly | Resulting Morphologies |
| Solvent | The polarity and hydrogen bonding capacity of the solvent can significantly impact the solubility and self-assembly propensity of the peptide. In aqueous solutions, hydrophobic interactions drive assembly, while in some organic solvents, assembly can be inhibited or lead to different structures. acs.orgacs.org For example, the use of co-solvents like acetonitrile (B52724) can induce structural transitions. unizar.es | Nanotubes, nanofibers, vesicles, spheres, plates, organogels. rsc.orgacs.orgresearchgate.net |
| pH | The pH of the solution determines the ionization state of the N- and C-termini of the peptide, thereby affecting electrostatic interactions. rsc.org Near the isoelectric point, zwitterionic interactions promote assembly. researchgate.net At high pH, deprotonated carboxyl groups can lead to repulsion, while at low pH, protonated amino groups can do the same. mdpi.comacs.org This can influence the morphology and stability of the resulting nanostructures. rsc.org | Nanotubes of varying lengths and shapes (stubby, spindle, slender), ribbons, wires. rsc.orgrsc.org |
| Temperature | Temperature can influence the thermodynamics and kinetics of self-assembly. researchgate.netaip.org In some cases, increasing the temperature can provide the energy needed for molecular rearrangement into more thermodynamically stable crystalline structures. researchgate.net The effect of temperature can also be coupled with other factors, such as solvent composition, to control the final morphology. rsc.org | Microtubes, nanowires, crystalline flakes. researchgate.net |
Table 1: Influence of Environmental Parameters on H-Phe-Phe-OH Self-Assembly
The choice of solvent is a critical factor. In water, the hydrophobic effect is a major driver of assembly, whereas in organic solvents like methanol (B129727), the self-assembling propensity can be significantly weaker due to better solvation of the peptide molecules. acs.orgacs.org The composition of mixed solvents, such as acetonitrile-water mixtures, can be finely tuned to control the resulting morphology, leading to structures ranging from spheres to plates. rsc.org
The pH of the aqueous solution directly impacts the charge of the peptide and, consequently, the electrostatic interactions that govern assembly. rsc.org Coarse-grained molecular dynamics simulations have shown that H-Phe-Phe-OH can form nanotubes of different shapes under acidic, neutral, and basic conditions. rsc.org Experimental studies have confirmed that adjusting the pH can control the aggregation of nanotubes into larger structures like ribbons or wires. rsc.org
Temperature also plays a crucial role. For instance, in certain solvents, H-Phe-Phe-OH can exhibit temperature-induced reversible self-assembly into microtubes, nanowires, or even organogels. researchgate.net An increase in temperature can sometimes trigger a transition from a metastable, kinetically trapped state (like a gel) to a more thermodynamically stable crystalline state. researchgate.net
Ionic Strength Modulations
Co-Assembly Phenomena Involving H-Phe-Phe-OH
Co-assembly, the process of assembling two or more different molecular building blocks into a single, hybrid supramolecular structure, offers a powerful strategy to create novel materials with tailored morphologies and properties. H-Phe-Phe-OH can be co-assembled with various other peptides and their derivatives, particularly those that share structural similarities, such as an aromatic core.
A prominent example is the co-assembly of H-Phe-Phe-OH with its N-terminally Boc-protected analogue, Boc-Phe-Phe-OH . While H-Phe-Phe-OH alone typically forms nanotubes in aqueous solution and Boc-Phe-Phe-OH forms spheres or fibers, their co-assembly leads to unique, hybrid morphologies. nih.gov When blended in specific ratios, they form structures described as "biomolecular necklaces," where large spherical micro-assemblies (characteristic of Boc-Phe-Phe-OH) appear to be threaded onto elongated, fiber-like assemblies. nih.gov This demonstrates that the two components integrate into a composite structure rather than simply phase-separating.
Similarly, co-assembly has been demonstrated between H-Phe-Phe-OH and Fmoc-Phe-Phe-OH . Within the three-dimensional hydrogel network formed by Fmoc-Phe-Phe-OH, the co-assembly with H-Phe-Phe-OH results in the formation of branched, microcrystalline aggregates with an unusual curvature. nih.govnih.gov This morphology is distinct from the linear, needle-like crystals that H-Phe-Phe-OH forms when it crystallizes from a simple aqueous solution. Molecular dynamics simulations and experimental evidence suggest that interactions between the Fmoc group of one molecule and the phenyl group of the other are crucial for creating these branched structures. nih.gov
The co-assembly can also involve peptides with different functionalities. For instance, co-assembly of Fmoc-Phe-Phe with Fmoc-peptides containing charged residues like Lysine (K) or Aspartic acid (D) can significantly alter the rheological properties and fiber morphology of the resulting hydrogel. researchgate.net This approach allows for the fine-tuning of the material's mechanical strength and surface chemistry.
Table 6: Examples of H-Phe-Phe-OH Co-Assembly Systems
| Co-assembling Partner | Resulting Morphology/Property | Reference |
| Boc-Phe-Phe-OH | "Biomolecular necklaces" (spheres threaded on fibers) | nih.gov |
| Fmoc-Phe-Phe-OH | Branched, curved microcrystalline aggregates within a hydrogel | nih.govnih.gov |
| Fmoc-Diglycine (Fmoc-GG) | Hydrogels with higher elastic moduli | researchgate.net |
| Fmoc-Lysine (Fmoc-K) | Significant changes in rheological properties and fiber morphology | researchgate.net |
| Polydopamine Spheres | Tubular structures decorated with magnetic nanoparticles | mdpi.com |
Co-assembly with Non-Peptidic Functional Molecules
The inherent self-assembly properties of the diphenylalanine (H-Phe-Phe-OH or FF) dipeptide can be expanded to create complex, functional materials through co-assembly with non-peptidic molecules. This strategy allows for the integration of new functionalities into the peptide-based nanostructures, modulating their morphology and enhancing their physicochemical properties. cqu.edu.cnnih.gov The process relies on a balance of non-covalent intermolecular forces between the dipeptide and the functional molecule, including electrostatic interactions, hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govbeilstein-journals.org By carefully selecting the non-peptidic component, it is possible to fabricate novel hybrid materials with tailored characteristics for applications in fields like photocatalysis, energy storage, and nanotechnology. cqu.edu.cnresearchgate.netrsc.org
The primary driving forces in these co-assembly systems are crucial for determining the final architecture of the supramolecular structure. nih.govrsc.org Electrostatic attraction between oppositely charged species is a powerful tool; for instance, the positively charged H-Phe-Phe-OH can interact with negatively charged molecules like sulfonated porphyrins. researchgate.netrsc.org This interaction is a key driver in the formation of core-shell nanostructures. rsc.org Hydrophobic interactions also play a significant role, particularly in aqueous environments, where they drive the aggregation of non-polar moieties to form a stable core. beilstein-journals.orgrsc.org Furthermore, the aromatic phenyl rings of H-Phe-Phe-OH facilitate π-π stacking, which is a dominant force in the self-assembly and co-assembly of peptides containing aromatic groups, contributing to the stability and order of the final assemblies. nih.govnih.gov Hydrogen bonding, a strong intermolecular force, further stabilizes the co-assembled structures. nih.govrsc.org
A notable example of this mechanism is the co-assembly of H-Phe-Phe-OH with porphyrin derivatives. researchgate.netrsc.org Theoretical and experimental studies have shown that cationic diphenylalanine (FF+) can co-assemble with negatively charged porphyrins such as tetrakis(4-sulfonatophenyl)porphine (B12322821) (TPPS). researchgate.netrsc.org The process is initiated by electrostatic interactions that lead to the formation of ordered porphyrin J-aggregates, which are then stabilized by hydrophobic interactions between the dipeptide and the porphyrin. researchgate.netrsc.org This results in the formation of hierarchical structures like core-shell nanorods or porous microspheres, where the porphyrin aggregates form the core and the dipeptide forms the shell. researchgate.netrsc.org These hybrid structures exhibit properties useful for creating artificial light-harvesting systems. rsc.org
Co-assembly has also been successfully demonstrated with other functional molecules to enhance material properties. Research has shown that co-assembly with bipyridine derivatives can produce a variety of nanostructures and multi-responsive supramolecular hydrogels. cqu.edu.cn In another study, the co-assembly of acetylated glutamate (B1630785) with amino acid-based crystals induced a transformation in the molecular stacking from a coplanar to a herringbone arrangement. cqu.edu.cn This structural change led to significantly improved physicochemical properties, including fluorescence, thermal stability, mechanical strength, and conductivity. cqu.edu.cn Furthermore, hybrid nanowires created from H-Phe-Phe-OH and Co3O4 have shown enhanced specific capacity when used as electrodes for Li-ion batteries, demonstrating the potential of co-assembly in energy storage applications. rsc.org The incorporation of photosensitizers like Chlorin e6 (Ce6) through hydrophobic and π-π interactions has also been achieved, creating co-assembled nanoparticles with potential for biomedical use. beilstein-journals.org
The following table summarizes key research findings on the co-assembly of H-Phe-Phe-OH with various non-peptidic functional molecules.
| H-Phe-Phe-OH Derivative | Non-Peptidic Co-assembler | Primary Driving Forces | Resulting Nanostructure | Enhanced Property/Application | Reference(s) |
| Cationic Diphenylalanine (FF+) | Tetrakis(4-sulfonatophenyl)porphyrin (H₂TPPS²⁻) | Electrostatic attraction, Hydrophobic interactions | Core-shell nanorods, Microspheres | Light-harvesting systems | researchgate.netrsc.org |
| N-terminally modified FF (ZFF, BocFF, AcFF) | Bipyridine derivatives | Hydrogen bonding | Diversified nanostructures, Supramolecular hydrogels | Multi-responsive materials | cqu.edu.cnnih.gov |
| H-Phe-Phe-OH | Cobalt(II,III) oxide (Co₃O₄) | Not specified | Hybrid nanowires | Enhanced electrochemical specific capacity | rsc.org |
| Acetylated Amino Acids | Bipyridine derivatives | Co-assembly strategy | Eutectic crystals with herringbone stacking | Enhanced fluorescence, thermal stability, conductivity, piezoelectricity | cqu.edu.cn |
| Cationic Diphenylalanine (CDP) | Chlorin e6 (Ce6) | Hydrophobic interactions, π-π interactions | Nanoparticles | Photosensitizer delivery | beilstein-journals.org |
Structural Characterization of H Phe Phe Oh Self Assembled Architectures
Morphological Diversity of Assemblies
The self-assembly of H-Phe-Phe-OH and its derivatives gives rise to a rich variety of nanostructures, each with unique structural characteristics. These assemblies range from one-dimensional tubes and fibrils to two-dimensional plates and three-dimensional hydrogels and vertically aligned arrays. rsc.orgrsc.org
H-Phe-Phe-OH readily self-assembles into hollow nanotubes and microtubes in aqueous solutions. nih.govresearchgate.net These tubular structures are mechanically robust and possess high thermal and chemical stability. aip.orgnih.gov The formation of these tubes is thought to occur through the closure of an extended, pleated β-sheet-like structure stabilized by hydrogen bonds and aromatic stacking interactions. researchgate.net The dimensions of these tubes can be influenced by factors such as peptide concentration and the solvent used for dissolution and assembly. nih.govrsc.org For instance, the use of different solvents like toluene, ethanol, and acetic acid can influence the kinetics of nanotube growth. nih.govrsc.org Studies have shown that individual nanotubes and vesicles can stack together to form well-defined microtubes. nih.gov The crystallographic structure of these nanotubes reveals a hexagonal packing with hydrophilic inner channels containing water molecules. rsc.org
Table 1: Conditions for H-Phe-Phe-OH Nanotube/Microtube Formation
| Condition | Resulting Structure | Reference(s) |
|---|---|---|
| Dissolution in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) followed by dilution in water | Hollow tubular structures | nih.govnih.gov |
| Aqueous solution | Nanotubes | researchgate.net |
| Varying concentrations of H-Phe-Phe-NH2 | Reversible transition from nanotubes to vesicles | rsc.org |
| Sonication in water followed by dilution in metal cation solutions | Individual nanotubes stacking to form microtubes | nih.gov |
Spherical assemblies, including vesicles and nanospheres, are another common morphology observed in the self-assembly of H-Phe-Phe-OH and its derivatives. rsc.orgrsc.org These structures can be formed under various conditions, such as by altering the peptide concentration or introducing specific ions. For example, at lower concentrations, H-Phe-Phe-NH2 can form vesicle-like structures. rsc.org Furthermore, the presence of metal cations like Mg²⁺ can promote the formation of vesicle- and ellipse-like morphologies. nih.gov Coarse-grained molecular dynamics simulations have shown that FF dipeptides can spontaneously assemble into spherical vesicles, and the assembly pathway is concentration-dependent. capes.gov.bracs.org At low concentrations, the formation involves the fusion of smaller vesicles and bilayers. capes.gov.bracs.org
Table 2: Formation of Spherical Assemblies from Phenylalanine Peptides
| Peptide/Condition | Resulting Structure | Key Findings | Reference(s) |
|---|---|---|---|
| H-Phe-Phe-NH2 (at lower concentrations) | Vesicle-like structures | Concentration-dependent morphological transition. | rsc.org |
| H-Phe-Phe-OH in the presence of Mg²⁺ | Vesicle- and ellipse-like morphologies | Metal cations can direct self-assembly. | nih.gov |
| Boc-Phe-Phe-OH in ethanol | Spherical assemblies | Solvent plays a crucial role in determining morphology. | nih.gov |
| H-Phe(4-azido)-Phe(4-azido)-OH | Porous spherical structures | Introduction of functional groups can lead to novel morphologies. | researchgate.net |
Fibrillar nanostructures are a hallmark of amyloid-forming peptides, and H-Phe-Phe-OH and other aromatic peptides are no exception. nih.gov These peptides can form a variety of elongated structures, including fibrils, ribbons, rods, and twisted nanosheets. nih.gov For instance, single aromatic amino acids like phenylalanine can self-assemble into ordered fibrillar structures. beilstein-journals.org The introduction of protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, on H-Phe-Phe-OH leads to the formation of extended fibrillar networks that can entangle to form hydrogels. mdpi.comresearchgate.net The morphology of these fibrillar assemblies can be tuned by changing the solvent system. nih.gov
Table 3: Fibrillar Structures from Phenylalanine-based Peptides
| Peptide | Solvent/Condition | Resulting Structure | Reference(s) |
|---|---|---|---|
| H-Phe-OH | Varies | Fibrils, ribbons, rods, twisted nanosheets | nih.gov |
| Fmoc-Phe-Phe-OH | Water/DMSO | Fibrillar networks | mdpi.comosti.gov |
| Hyp-Phe-Phe | - | Fibrillar morphology | researchgate.net |
| Pro-Phe-Phe stereoisomers | Phosphate buffer | Nanoparticles, nanotapes, or fibrils | nih.gov |
The self-assembly of certain H-Phe-Phe-OH derivatives, particularly Fmoc-Phe-Phe-OH, can lead to the formation of hydrogels. rsc.orgmdpi.com These hydrogels are composed of a three-dimensional network of entangled self-assembled nanofibers that immobilize a large amount of water. nih.govmdpi.com The gelation process can be triggered by a change in pH or by a solvent switch, for example, by adding water to a solution of the peptide in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). osti.govacs.org The mechanical properties of these hydrogels can be tuned by varying the peptide concentration and the water content. osti.gov Furthermore, organogels can be formed from H-Phe-Phe-OH in solvents like chloroform (B151607) or aromatic solvents. researchgate.net
Table 4: Gel Formation by Phenylalanine Dipeptide Derivatives
| Peptide | Gelation Trigger | Gel Type | Key Properties | Reference(s) |
|---|---|---|---|---|
| Fmoc-Phe-Phe-OH | pH switch or solvent switch (water/DMSO) | Hydrogel | Composed of fibrillar networks; tunable mechanical properties. | mdpi.comosti.govacs.org |
| H-Phe-Phe-OH | Chloroform or aromatic solvents | Organogel | Forms in low dielectric solvents. | researchgate.net |
| Fmoc-Phe-Phe-OH | Acetone/water | Hydrogel | Gels are meta-stable. | rsc.org |
Two-dimensional plate-like nanostructures can also be formed from the self-assembly of phenylalanine-containing peptides. For instance, the tetrapeptide H-Phe-Phe-Phe-Phe-OH has been shown to form nanoplates. rsc.org Similarly, a peptide composed of two diphenylalanine units connected by a succinic acid linker self-assembles into rectangular plates. rsc.org The formation of these 2D structures is influenced by the lateral assembly of the peptide molecules, which is facilitated by the interdigitation of the phenyl rings. rsc.org
A particularly interesting and highly ordered architecture that can be achieved with H-Phe-Phe-OH and related peptides is the formation of vertically aligned bionanostructures. acs.orgfigshare.com These structures, sometimes referred to as "nano-forests," can be fabricated using physical vapor deposition (PVD). rsc.orgacs.org In this technique, the peptide is heated and vaporized, and then allowed to deposit and self-assemble on a substrate. rsc.org Studies have shown that H-Phe-Phe-OH, Boc-Phe-Phe-OH, and H-Phe-Phe-Phe-Phe-OH can all form these vertically aligned, highly ordered 3-D structures. acs.orgfigshare.com The formation of these 3-D morphologies is thought to be driven primarily by hydrogen bonding interactions. acs.orgfigshare.com
Creation of Plates and Nanoplates
Advanced Spectroscopic and Scattering Techniques
A suite of sophisticated analytical methods is utilized to probe the hierarchical organization of H-Phe-Phe-OH assemblies, from the molecular level to the macroscopic gel network. These techniques provide critical insights into the secondary structure, morphology, and dynamics of the self-assembly process.
Small-Angle Neutron Scattering (SANS) is a powerful, non-invasive technique for investigating the structure of materials on a nanometer to micrometer scale. It is particularly well-suited for studying the three-dimensional network of hydrogels in their native, solution state, avoiding potential artifacts from drying that can affect microscopy techniques. ansto.comnih.gov
In the context of H-Phe-Phe-OH hydrogels, SANS provides valuable information about the size, shape, and aggregation of the self-assembled nanofibers that form the gel network. nih.gov By analyzing the scattering patterns, researchers can deduce the dimensions of the primary fibers. rsc.org For instance, studies on N-functionalized dipeptide gels have utilized SANS to understand the underlying fibrous networks. nih.gov
Furthermore, SANS can be used to follow the kinetics of gel formation. Time-resolved SANS experiments can track the evolution of scattering patterns as the gel network forms, offering insights into the assembly mechanism. ansto.comresearchgate.net For example, in studies of capped diphenylalanine peptides, SANS revealed that the choice of the N-terminal capping group influences the presence of pre-assembled structures and the subsequent self-assembly pathway. nih.govneu.edu Specifically, a hydrophobic carbazole (B46965) cap led to the rapid formation of a network of strongly associated fibers, while a more hydrophilic indole (B1671886) cap resulted in smaller, less-defined fibers. ansto.com
The table below summarizes findings from SANS studies on diphenylalanine-based hydrogels.
| System | Key Finding from SANS | Reference |
| Indole-diphenylalanine | Forms smaller, less-defined fibers over time. | ansto.com |
| Carbazole-diphenylalanine | Forms a network of strongly associated fibers almost immediately. | ansto.com |
| Fmoc-diphenylalanine | Primary fiber dimensions are similar regardless of the solvent used for gelation, but the overall network structure is solvent-dependent. | rsc.org |
| N-functionalized dipeptides | Provides information on the underlying fiber network without drying artifacts. | nih.gov |
Circular Dichroism (CD) spectroscopy is an essential tool for determining the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.
For H-Phe-Phe-OH assemblies, CD spectra have been instrumental in confirming the presence of ordered secondary structures. The nanotubes have been shown to maintain their secondary structure at temperatures up to 90°C. nih.govacs.org The spectra often exhibit characteristic signals that can be attributed to specific conformations, such as α-helices or β-sheets, as well as the arrangement of aromatic side chains. researchgate.net For instance, in Fmoc-FF hydrogels, a positive signal around 195 nm and a negative signal at 206 nm are associated with π→π* transitions in α-helical structures, while a band around 230 nm, attributed to n-π* transitions, suggests a super-helical arrangement of the phenylalanine residues. researchgate.net
CD spectroscopy can also be used to monitor the stability of these structures under various conditions. Studies have shown that H-Phe-Phe-OH nanotubes retain their secondary structure even after treatment at temperatures above the boiling point of water. nih.govacs.org In another application, the chirality of diphenylalanine nanotubes was shown to direct the asymmetric organization of gold nanoparticles on their surface, a phenomenon confirmed by the mirror-image relationship in their CD spectra. nih.govresearchgate.net
The following table presents typical CD spectral features observed in diphenylalanine assemblies and their interpretations.
| Wavelength (nm) | Interpretation | Reference |
| ~195 (Positive) | π→π* transition, often associated with α-helical structures. | researchgate.net |
| ~206 (Negative) | π→π* transition, often associated with α-helical structures. | researchgate.net |
| ~230 | n-π* transition, indicative of a super-helical arrangement of phenylalanine residues. | researchgate.net |
| 270-280 | Broad band suggesting a helical orientation of fluorenyl moieties in Fmoc-FF. | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. weebly.comomicsonline.org
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural elucidation of organic molecules, including peptides like H-Phe-Phe-OH. weebly.comemerypharma.com 1D ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon framework. emerypharma.com For more complex structures where 1D spectra can be overcrowded, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between atoms. weebly.comomicsonline.org
In the context of H-Phe-Phe-OH self-assembly, NMR can confirm that no covalent bonds are formed between the peptide monomers during the process. nih.gov Solid-state NMR has been particularly useful for characterizing the structure of self-assembled dipeptides in their aggregated, insoluble state. mdpi.comresearchgate.net For example, ¹³C and ¹⁵N solid-state NMR spectra of self-assembled Ile-Phe-OH provided well-resolved signals that were in good agreement with crystal structures, confirming the molecular arrangement within the nanofibers. mdpi.comresearchgate.net The ¹⁵N chemical shifts are sensitive to hydrogen bonding, providing direct evidence for the intermolecular interactions that drive self-assembly. mdpi.com
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org This method is highly effective for studying the kinetics of gelation and for detecting the presence of intermediate oligomeric species during the self-assembly process. researchgate.netnih.gov
By measuring the diffusion coefficients of the peptide molecules over time, DOSY can monitor the transition from monomers to larger aggregates and eventually to the gel state. This has been successfully applied to investigate the gelation kinetics of Fmoc-Phe-Phe, revealing that the process is associated with a first-order phase transition involving nucleation and growth. A key advantage of DOSY is its ability to characterize the size of protein oligomers and aggregates in solution. nih.govspringernature.com Recently, a DOSY technique was developed to detect intermediate oligomers of diphenylalanine as it self-assembles into nanotubes, which was achieved through the rapid characterization of the translational diffusion of the molecules. researchgate.net
The table below illustrates the application of DOSY in studying peptide self-assembly.
| System | DOSY Application | Key Finding | Reference |
| Fmoc-Phe-Phe | Investigating gelation kinetics. | Gelation is a first-order phase transition involving nucleation and growth. | |
| Diphenylalanine | Detection of intermediate oligomers. | Successfully detected transient oligomeric species during nanotube formation. | researchgate.net |
| Protein Mixtures | Size determination of oligomers/aggregates. | Can estimate the hydrodynamic volumes of different protein components in a mixture. | nih.gov |
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a surface-sensitive technique used to obtain the infrared spectrum of a sample. It is particularly useful for studying hydrogels and biological samples in their native, hydrated state. rsc.org
In the study of H-Phe-Phe-OH self-assemblies, ATR-IR is used to probe the secondary structure by analyzing the amide I band (1600-1700 cm⁻¹), which is sensitive to the peptide backbone conformation. rsc.org Deconvolution of the amide I band can reveal the presence of different secondary structural elements such as α-helices, β-sheets, and random coils. rsc.org For example, in the co-assembly of Boc-Phe-Phe-OH and NH₂-Phe-Phe-OH, FT-IR analysis showed that the tubular structures formed by NH₂-Phe-Phe-OH had distinctive peaks at 1613 cm⁻¹ and 1682 cm⁻¹, while the spherical assemblies of Boc-Phe-Phe-OH showed a single peak at 1657 cm⁻¹, indicative of an α-helix conformation. nih.gov
ATR-IR can also be used to monitor changes in the secondary structure upon interaction with other molecules or in response to external stimuli. chemrxiv.orgchemrxiv.org For instance, time-dependent ATR-IR studies have been employed to follow the disassembly of a hydrogel network, correlating the changes in the IR spectrum with the loss of mechanical strength. rsc.org
The following table summarizes the characteristic Amide I band positions from ATR-IR and their structural assignments for diphenylalanine-based assemblies.
| Wavenumber (cm⁻¹) | Structural Assignment | Reference |
| 1613 | Amide I peak in tubular structures. | nih.gov |
| 1657 | α-helix conformation in spherical assemblies. | nih.gov |
| 1682 | Amide I peak in tubular structures. | nih.gov |
| ~2100 | N₃ stretch of an azide (B81097) group in a functionalized peptide. | rsc.org |
1D and 2D NMR for Structural Elucidation
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for characterizing the local microenvironment within materials. rsc.org In the context of H-Phe-Phe-OH assemblies, EPR can provide detailed information about the structure, particularly when paramagnetic spin probes are introduced into the system. rsc.org
EPR spectroscopy is adept at exploring the adsorption sites and interactions within porous nanostructures. rsc.org Studies on diphenylalanine nanotubes have utilized ESR analysis to probe their structural characteristics. ua.pt The technique can monitor the local framework structure, offering insights into the arrangement of the peptide molecules on a microscopic scale. rsc.org By introducing spin probes, such as transition metal ions or organic radicals, it is possible to study host-guest interactions and the dynamics of the self-assembly process. rsc.org
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Structural Integrity
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost layers of a material. eag.comcarleton.edu The method involves bombarding a sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the top one to two nanometers of the surface. eag.com These ejected ions are then analyzed based on their mass-to-charge ratio, providing a detailed mass spectrum of the surface species. carleton.edu
A key advantage of TOF-SIMS, also known as static SIMS, is that it does not significantly damage the sample surface during analysis. eag.com This makes it an ideal tool for verifying the molecular integrity of fragile biomolecular assemblies like those formed by H-Phe-Phe-OH. The technique can confirm the presence of the intact dipeptide on the surface of nanostructures and identify characteristic molecular fragments. nih.govresearchgate.net Its high mass resolution allows for the clear distinction between different molecular species, even those with the same nominal mass. carleton.edu The ability to analyze all elements, including hydrogen, and provide molecular information makes TOF-SIMS invaluable for assessing the surface chemistry and purity of self-assembled peptide architectures. eag.com
Wide Angle X-ray Scattering (WAXS)
Wide Angle X-ray Scattering (WAXS) is an essential technique for probing the short-range order and periodic structures within self-assembled materials. It provides information on intermolecular distances and the presence of ordered arrangements such as β-sheets, which are common in peptide assemblies. acs.orgresearchgate.net
In studies of Fmoc-diphenylalanine, a derivative of H-Phe-Phe-OH, WAXS has been used in conjunction with other methods to correlate structural changes with environmental factors like pH. acs.orgresearchgate.netnih.gov The diffraction patterns obtained from WAXS analysis reveal characteristic peaks corresponding to specific periodic distances within the nanostructure. For instance, diffraction peaks observed for self-assembled nanorods of a diphenylalanine analogue (PA3) at 7.0°, 14.1°, 22.2°, and 27.8° correspond to d-spacing values of 12.5 Å, 6.3 Å, 4.0 Å, and 3.2 Å, respectively. rsc.org These spacings are indicative of the ordered packing of the peptide units, including distances related to hydrogen bonding and π–π stacking interactions. rsc.org
| Diffraction Angle (2θ) | d-spacing (Å) | Associated Interaction |
|---|---|---|
| 7.0° | 12.5 | Periodic Ordering |
| 14.1° | 6.3 | Periodic Ordering |
| 20.1° | 4.4 | π–π Stacking |
| 22.2° | 4.0 | Periodic Ordering |
| 23.5° | 3.7 | H-Bonding |
| 27.8° | 3.2 | Periodic Ordering |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to study the electronic properties of molecules and their assemblies. nih.gov For aromatic peptides like H-Phe-Phe-OH, UV-Vis spectroscopy is particularly useful for probing the π–π stacking interactions between the phenyl rings, which are a major driving force for self-assembly. rsc.orgacs.org
When H-Phe-Phe-OH molecules assemble, the local environment of the phenylalanine residues changes, leading to alterations in the UV absorption spectrum. These changes can manifest as shifts in the wavelength of maximum absorbance (λmax) or changes in the molar absorptivity. Such spectral shifts can indicate the formation of aggregated states and provide insight into the nature of the intermolecular interactions. acs.org Furthermore, UV-Vis spectroscopy is used in binding assays, for example, by monitoring the spectrum of dyes like Congo Red in the presence of H-Phe-Phe-OH aggregates to characterize their formation. researchgate.net The technique is also commonly used as a detector for High-Performance Liquid Chromatography (HPLC) to ascertain the purity of the peptide samples before self-assembly experiments. rsc.org
High-Resolution Microscopy and Diffraction Analysis
Direct visualization and topographical analysis of H-Phe-Phe-OH nanostructures are achieved through high-resolution microscopy techniques, which provide critical information on the morphology, dimensions, and mechanical properties of the assemblies.
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM)
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are indispensable tools for the high-resolution imaging of biomolecular nanostructures. nih.gov These techniques have been extensively used to characterize the diverse morphologies formed by the self-assembly of H-Phe-Phe-OH and its derivatives. nih.govacs.org
Researchers have observed a variety of architectures, demonstrating the morphological versatility of this simple dipeptide. Depending on the preparation conditions, such as solvent and concentration, H-Phe-Phe-OH can form hollow nanotubes, nanofibers, nanovesicles, and spherical nanoparticles. rsc.orgnih.govacs.orgresearchgate.net For example, dissolving H-Phe-Phe-OH in 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) and diluting with water can lead to the formation of well-ordered, hollow tubular structures. nih.gov STEM imaging of hydrogels formed by related dipeptide conjugates has revealed entangled networks of nanofibers with average thicknesses of around 17 nm. mdpi.com These microscopy methods allow for direct measurement of the dimensions (diameter, length, thickness) of the assembled structures and provide qualitative information about their morphology. nih.gov
| Observed Morphology | Description | Reference |
|---|---|---|
| Nanotubes | Hollow, tubular structures with nanometric dimensions. | nih.govnih.gov |
| Nanofibers | Entangled fibrillar structures forming a 3D network. | mdpi.comresearchgate.net |
| Nanovesicles | Spherical, hollow structures. | researchgate.net |
| Spherical Nanoparticles | Solid or hollow spherical assemblies. | rsc.orgacs.orgnih.gov |
| Rectangular Plates | Thin, symmetrical plate-like structures. | rsc.org |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful scanning probe technique that provides three-dimensional topographical images of surfaces at the nanoscale. nih.gov It has been widely applied to study the morphology of H-Phe-Phe-OH assemblies and to probe their mechanical properties. optica.orgoptica.org
AFM can operate in various environments, making it suitable for imaging delicate biological samples. It provides high-resolution data on the height, width, and surface texture of nanostructures like nanotubes and nanofibers. optica.org Beyond imaging, AFM can be used to measure the mechanical properties of individual nanostructures. For instance, a specialized AFM mode was used to perform nondestructive measurements on H-Phe-Phe-OH nanotubes, yielding a Young's modulus of 29 ± 1 GPa, which is indicative of their remarkable stiffness. ua.ptacs.org This value is comparable to that of some metals. acs.org Furthermore, the AFM tip can be used as a tool for thermomechanical manipulation, allowing for the etching of patterns onto the nanostructures. researchgate.net The combination of AFM with spectroscopic techniques like Raman spectroscopy has also enabled the measurement of molecular orientation within individual nanotubes. optica.orgoptica.org
| Property | Value | Reference |
|---|---|---|
| Young's Modulus | 19–27 GPa | acs.org |
| Young's Modulus | 29 ± 1 GPa | ua.pt |
Optical Microscopy and Brewster Angle Microscopy
Optical microscopy serves as a fundamental tool for the preliminary characterization of H-Phe-Phe-OH assemblies, providing insights into the micrometric morphology and large-scale organization of structures such as fibers, tubes, and spherical aggregates. mpg.deresearchgate.net For instance, optical microscopy has been used to visualize electrospun fibers of H-Phe-Phe-OH on glass substrates, revealing their length and uniformity. mpg.de It is also suggested as a method, alongside fluorescence microscopy, for the study of H-Phe-Phe-OH-based nanostructures due to their optical properties. frontiersin.org
Brewster Angle Microscopy (BAM) is a more specialized optical technique ideal for the in-situ visualization of molecular layers at fluid interfaces, such as the air-water interface, without the need for labels. mdpi.comresearchgate.net This method is particularly sensitive to changes in the refractive index and thickness of thin films. nih.gov When H-Phe-Phe-OH or its derivatives self-assemble at the air-water interface, BAM can directly visualize the formation and evolution of microstructures. mdpi.comresearchgate.net Studies on related Fmoc-diphenylalanine derivatives have utilized BAM to observe the formation of condensed phase domains and aggregates within phospholipid monolayers, revealing how the peptide molecules organize and interact at these interfaces. uco.es The technique provides real-time information on the degree of organization, domain morphology, and packing density of the peptide assemblies, showing an increase in bright, reflective domains as peptides organize into crystalline structures with a higher refractive index. nih.gov
Single-Crystal X-ray Diffraction (XRD) for Supramolecular Packing
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline material. For H-Phe-Phe-OH, single-crystal XRD has been instrumental in revealing the detailed supramolecular packing that drives the formation of its highly ordered nanotubes. rsc.orgresearchgate.net
The analysis of H-Phe-Phe-OH crystals, typically obtained through slow evaporation, has shown that the molecules arrange in a hexagonal crystal system, most commonly assigned to the non-centrosymmetric space group P6₁, with six dipeptide molecules per unit cell. researchgate.netmdpi.comacs.org This arrangement is stabilized by a robust network of non-covalent interactions. The peptide backbones form head-to-tail hydrogen bonds (between the protonated N-terminus, –NH₃⁺, and the deprotonated C-terminus, –COO⁻), creating a polar core along the nanotube's central axis. rsc.orgacs.org
The table below summarizes representative crystallographic data for L-Phe-L-Phe nanotubes.
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Hexagonal | researchgate.netmdpi.com |
| Space Group | P6₁ | researchgate.netmdpi.comacs.org |
| a (Å) | 24.0709 | acs.org |
| b (Å) | 24.0709 | acs.org |
| c (Å) | 5.456 | acs.org |
| α (°) | 90 | acs.org |
| β (°) | 90 | acs.org |
| γ (°) | 120 | acs.org |
| Molecules per Unit Cell (Z) | 6 | mdpi.com |
Computational and Theoretical Investigations of H Phe Phe Oh Systems
Molecular Dynamics (MD) Simulations
MD simulations serve as a powerful "computational microscope" to observe the time-evolution of molecular systems, offering detailed information on the mechanisms governing the self-organization of H-Phe-Phe-OH peptides.
Elucidation of Molecular Mechanisms of Self-Assembly
MD simulations have been crucial in unraveling the intricate molecular mechanisms that drive the self-assembly of H-Phe-Phe-OH into well-defined nanostructures like nanotubes, vesicles, and fibrils. nih.govacs.org Studies show that the self-assembly is a hierarchical process that can be influenced by various factors, including peptide concentration and the presence of surfaces. acs.orgrsc.org
The initial stages of aggregation are driven primarily by electrostatic interactions between the zwitterionic termini of the peptides, which steer the molecules into ordered dimers and trimers. nih.govnih.gov As the oligomers grow, hydrophobic interactions between the phenyl side chains become increasingly dominant, playing a crucial role in the formation of larger, more complex structures. nih.gov This interplay between electrostatic steering and hydrophobic clustering is fundamental to the assembly process. nih.govnih.gov
Coarse-grained MD simulations have shown that at varying concentrations, H-Phe-Phe-OH peptides can form different architectures, such as nanovesicles and nanotubes. acs.org The formation of these distinct structures arises from a delicate balance between peptide-peptide and peptide-water interactions. acs.org All-atom simulations further reveal that the stability of these assemblies is a result of a combination of T-shaped aromatic stacking, head-to-tail inter-peptide hydrogen bonds, and peptide-water hydrogen bonding. acs.org
The presence of a substrate, such as a graphene layer, can significantly influence the assembly process. Simulations indicate that H-Phe-Phe-OH peptides first form a stabilized interfacial layer on the graphene surface, driven by strong π-π interactions. rsc.org This is followed by the self-aggregation of subsequent peptides on top of this initial layer. rsc.org This process, however, is slower compared to assembly in an aqueous solution without graphene, and the presence of the graphene surface can disrupt the peptide's inherent self-assembly propensity by reducing the number of inter-peptide hydrogen bonds. rsc.org
Conformational Analysis and Peptide Folding Studies
The conformation and folding of individual H-Phe-Phe-OH molecules are precursors to their assembly into larger nanostructures. MD simulations have been employed to study these aspects in detail, including the influence of chirality and external factors.
Controlled MD simulations, using a "molecular dynamics manipulator" approach, have been used to model the self-assembly of linear chains of H-Phe-Phe-OH into helical nanotubes. nih.govnih.gov These simulations have revealed a fascinating aspect of chirality transfer: nanotubes assembled from L-FF dipeptides tend to form right-handed (D-chiral) helical structures, while D-FF dipeptides form left-handed (L-chiral) nanotubes. nih.govnih.gov This inversion of chirality as the hierarchical level of organization becomes more complex is a significant finding, corresponding with experimental observations. nih.gov
Replica Exchange Molecular Dynamics (REMD) simulations have been used to study the temperature-dependent conformational dynamics of H-Phe-Phe-OH in explicit water. nih.govnih.gov These studies show a complex, three-state conformational dynamic in the absence of an external electric field. nih.gov However, when an electric field is applied, this complex dynamic collapses into a single, dominant conformational state. nih.govnih.gov This highlights the sensitivity of H-Phe-Phe-OH conformation to its environment and provides a basis for controlling the alignment of its nanostructures. nih.gov
| Simulation Technique | System Studied | Key Finding | Reference |
|---|---|---|---|
| Controlled Molecular Dynamics | Linear chains of L-FF and D-FF | L-FF assembles into right-handed (D) helical nanotubes; D-FF assembles into left-handed (L) helical nanotubes. | nih.govnih.gov |
| Replica Exchange Molecular Dynamics (REMD) | Single FF peptide in explicit water | Shows a 3-state conformational dynamics that collapses to a single state upon application of an external electric field. | nih.govnih.gov |
Stability and Dynamics of Assembled Nanostructures
Once formed, the stability and dynamic behavior of H-Phe-Phe-OH nanostructures are critical for their potential applications. MD simulations have provided crucial insights into the factors that maintain the integrity of these assemblies.
A key factor in the stability of H-Phe-Phe-OH nanotubes is the presence of confined water molecules. acs.orgresearchgate.net All-atom MD simulations have shown that water is fundamental to maintaining the nanotube's structure. researchgate.net Water molecules interact with the nanotube walls and with each other via hydrogen bonds, providing structural reinforcement. researchgate.net Simulations indicate that an optimal number of water molecules, specifically less than two per H-Phe-Phe-OH unit, helps to stabilize the nanotube structure. acs.org An excessive number of water molecules, however, can disrupt the nanotube and cause it to leak. acs.org
The stability of the nanotubes relies critically on the extensive hydrogen bond network formed among the peptide molecules themselves and between the peptides and water. acs.orgnih.gov These simulations, using various force fields like CHARMM and Drude, consistently show that hydrogen bonds are a primary stabilizing force. acs.org Furthermore, π-π stacking interactions between the aromatic rings of the phenylalanine residues contribute significantly to the stability and rigidity of the assembled structures. core.ac.uk
| Stabilizing Factor | Mechanism | Simulation Details | Reference |
|---|---|---|---|
| Confined Water Molecules | Forms H-bonds with nanotube walls and other water molecules, providing structural integrity. | All-atom MD and GCMC/MD simulations show optimal stabilization with <2 water molecules per FF unit. | acs.orgresearchgate.net |
| Hydrogen Bond Network | Extensive H-bonds form between peptide backbones (head-to-tail) and between peptides and water. | All-atom MD simulations consistently highlight the critical role of H-bonds in maintaining the assembled structure. | acs.orgnih.gov |
| π-π Stacking Interactions | Aromatic rings of phenylalanine residues stack, contributing to the rigidity and stability of the assembly. | MD simulations and experimental analysis confirm the importance of aromatic stacking in molecular recognition and self-assembly. | core.ac.uk |
Analysis of Oligomerization and Aggregation Kinetics
MD simulations are well-suited to probe the early events of oligomerization and the kinetics of aggregation, providing details on timescales that can be challenging to access experimentally. mpg.de Studies on the aggregation kinetics of H-Phe-Phe-OH often show a sigmoidal curve, which is characteristic of a nucleated polymerization reaction, involving a lag phase, an exponential growth phase, and a final plateau. rsc.org
All-atom explicit solvent simulations have been used to investigate aggregation at different length scales, from dimerization to crystal growth. nih.govsci-hub.se These simulations suggest that the initial driving force for aggregation is the electrostatic interaction between H-Phe-Phe-OH molecules. nih.govsci-hub.se As the aggregate reaches a critical size, solvent-mediated forces become more dominant, driving the subsequent growth of the crystalline structure. nih.gov
The kinetics of self-assembly can be remarkably fast. In aqueous solutions, the formation of cylindrical structures, which are the microscopic precursors to macroscopic fibrils, can occur in less than 50 nanoseconds. rsc.org However, as noted earlier, the presence of a graphene surface can slow this process, with the full assembly taking closer to 200 nanoseconds. rsc.org Coarse-grained MD simulations also indicate that the complexity of the assembly pathway is strongly dependent on the peptide concentration, with lower concentrations potentially leading to multiple fusion events to form the final nanostructures. acs.org
Intermolecular Interaction Analysis (e.g., Hydrogen Bond Formation Rates, Cation-π Interactions)
A detailed analysis of the non-covalent interactions that mediate self-assembly is a key output of MD simulations. For H-Phe-Phe-OH, the primary interactions are hydrogen bonds and aromatic interactions.
Simulations show that the formation of ordered supramolecular structures involves the concerted creation of a large number of intermolecular hydrogen bonds and π-π contacts. nih.govacs.org The balance between these interactions, along with entropic and kinetic effects, determines the final morphology of the nanostructure. nih.govacs.org
In simulations of H-Phe-Phe-OH on a graphene surface, strong π-π interactions between the phenyl rings and the graphene are observed, leading to a parallel orientation of the rings relative to the surface. rsc.org While these peptide-surface interactions are strong, they can reduce the number of hydrogen bonds formed between the peptide molecules themselves. rsc.org
Simulations comparing zwitterionic and capped (uncharged) H-Phe-Phe-OH peptides found that while electrostatic interactions (including salt bridges between the charged termini) are important for steering the initial formation of ordered dimers and trimers, the strongest interactions stabilizing larger oligomers and the final crystal structure occur between the hydrophobic side chains. nih.gov This underscores the amphiphilic nature of H-Phe-Phe-OH as the key to understanding its self-assembly. nih.gov DFT calculations have also been used to quantify the binding energies of these interactions, confirming that aromatic interactions contribute significantly to the material's rigidity. nih.gov
Density Functional Theory (DFT) Calculations
DFT calculations provide a quantum mechanical approach to investigate the electronic structure, energetics, and properties of molecular systems. This method has been applied to H-Phe-Phe-OH to understand the fundamental forces governing its assembly and the properties of the resulting nanostructures.
DFT studies have been instrumental in explaining the remarkable mechanical strength of H-Phe-Phe-OH nanotubes. nih.govacs.org These calculations reveal that the high rigidity is a result of an "aromatic zipper" formed by the interlocking phenyl rings within the nanotube walls. nih.gov The combination of strong π-π interactions and the extensive hydrogen bond network leads to exceptional stiffness, with calculated Young's modulus values aligning with experimental measurements. nih.govacs.org
Calculations have also been used to determine the molecular dipole moments and polarization of H-Phe-Phe-OH assemblies. tandfonline.comsemanticscholar.orgnih.gov Upon optimization, both the peptide nanotube and any embedded water clusters show an enhanced dipole moment and polarization. semanticscholar.orgnih.gov This is significant for understanding the unique piezoelectric and potential ferroelectric properties of these biomaterials. tandfonline.com
Furthermore, DFT has been employed to model the interaction of H-Phe-Phe-OH with surfaces and other molecules. For instance, studies of H-Phe-Phe-OH on a Cu(110) surface used DFT to model adsorption geometries and explain the relative stability of different supramolecular structures. scispace.com In other work, DFT calculations were used to investigate the pyrolysis of phenylalanine, providing insights into the decomposition pathways of aromatic amino acids, which is relevant to understanding the stability of the H-Phe-Phe-OH building block under thermal stress. rsc.orgresearchgate.net
| Property Investigated | Key Insight from DFT | Computational Details | Reference |
|---|---|---|---|
| Mechanical Strength | High rigidity (Young's modulus 19-27 GPa) is due to "aromatic zipper" π–π interactions and H-bonds. | Periodic DFT with PBE functional. | nih.govacs.org |
| Electronic Properties | Calculated molecular dipole moment and enhanced polarization in assembled nanotubes. | VASP with PBE functional, including van der Waals corrections. | semanticscholar.orgnih.gov |
| Interaction Energies | Quantified binding energies for H-bonds and aromatic interactions, confirming their role in stability. | DFT-optimized crystal structures. | nih.gov |
| Adsorption on Surfaces | Determined stable adsorption geometries and intermolecular interactions on a Cu(110) surface. | Car-Parrinello method within DFT framework. | scispace.com |
Energetic Landscape of Assembly Processes
The self-assembly of H-Phe-Phe-OH is a complex process governed by a rugged energetic landscape with multiple local minima, corresponding to various intermediate and final structures. researchgate.net The solvent plays a critical role in shaping this landscape through direct interactions, polarity, and surface tension. acs.orgnih.gov First-principles calculations of binding energies have been employed to understand the energetic landscape, revealing that strong stabilizing interactions arise from overlapping aromatic rings and hydrogen bonds within the peptide backbone. acs.orgnih.gov
The free energy landscape is influenced by peptide concentration. researchgate.net At lower concentrations, the assembly pathway involves the fusion of small vesicles and bilayers. acs.org In contrast, at higher concentrations, the process is characterized by the initial formation of a bilayer that subsequently bends and closes to form the final nanostructure. acs.org The thermodynamics of H-Phe-Phe-OH aggregation exhibit a temperature dependence characteristic of hydrophobic desolvation processes. core.ac.uk While the enthalpy and entropy of crystallization can vary significantly with temperature, the free energy of the process remains relatively constant. core.ac.uk A favorable enthalpy arises from the well-aligned hydrogen bonding along the helix axes and the extended π-stacked structure of the aromatic substituents. core.ac.uk
The interaction between molecules significantly modifies the free energy landscape. For instance, the energy barrier for a conformational change in an adsorbed H-Phe-Phe-OH molecule is expected to decrease substantially when it interacts with another molecule of the same chirality. scispace.com This interaction stabilizes both molecules in a conformation that is more favorable for mutual binding, a mechanism that drives the self-assembly of ordered structures. scispace.com
Structural Changes During Aggregation
The aggregation of H-Phe-Phe-OH from a solution into its final nanostructured form involves a series of structural transformations. Coarse-grained molecular dynamics (CG-MD) simulations have provided a qualitative understanding of these morphological changes. rsc.orgnih.gov The self-assembly process into a nanotube typically follows a pathway that includes the aggregation of individual molecules into a bilayer, which then curls to form a vesicle. rsc.orgnih.gov This vesicle can then transform into a tubular structure, with a flat hollow columnar structure sometimes observed as an intermediate state. rsc.orgnih.gov
Experimental and simulation studies have shown that the morphology of the resulting assemblies can be tuned by various factors. Changes in pH, ionic strength, and peptide concentration can all affect the final ultrastructure. rsc.org For example, a reversible shape transition between nanotubes and vesicle-like structures has been observed with changes in the concentration of a cationic dipeptide analogue. rsc.org Time-resolved Raman microscopy has revealed the presence of heterogeneous intermediate structures before the rapid formation of micro/nanotubes, supporting a nucleation-based formation process. rsc.org
The final assembled structures are characterized by a high degree of order. In the crystalline state, there is a well-ordered supramolecular packing featuring an ultradense aromatic network coupled with extensive hydrogen bonding. acs.orgnih.gov Single-crystal X-ray diffraction has shown a striking three-dimensional aromatic stacking arrangement that acts as a "glue" between the hydrogen-bonded main chains of the peptide, promoting fiber formation. rsc.org
Role of Dispersion and Van der Waals Interactions in Assembly Stabilization
Dispersion and van der Waals (VdW) forces are crucial for the stabilization of H-Phe-Phe-OH assemblies. Energetic analysis from simulations indicates that the aggregation of H-Phe-Phe-OH peptides is primarily driven by VdW interactions. rsc.orgnih.gov These non-covalent interactions, along with hydrogen bonds and aromatic interactions, provide the flexibility for the spatial organization of the building blocks. rsc.org
The importance of van der Waals interactions in the stabilization of the assemblies has been highlighted by dispersion-corrected Density Functional Theory (DFT) calculations. rsc.org These calculations have shown that dispersion interactions are essential for the stiffness of the resulting peptide nanotubes. rsc.org The structure features arrays of rigid backbones with interpenetrating "zipper-like" aromatic interlocks, which are stabilized by these forces. rsc.org
In computational models, the inclusion of VdW corrections is necessary to accurately describe the self-assembled systems. mdpi.com The combination of intermolecular π-π stacking, hydrogen bonding, and van der Waals forces drives the formation of various observed morphologies, such as micron-sized fibers in certain solvent systems. tandfonline.com
Quantum Chemical Insights into H-bonding and π-π Stacking
Quantum chemical calculations provide a detailed understanding of the non-covalent interactions that are fundamental to the self-assembly of H-Phe-Phe-OH. The formation of ordered supramolecular structures involves the concerted creation of a large number of hydrogen bonds and π-π contacts. acs.orgnih.gov
Hydrogen bonding between the peptide backbones is a primary driving force for assembly. acs.org In the crystalline state, an extensive network of H-bonds contributes to the stability of the supramolecular architecture. acs.orgnih.gov The formation of hydrogen bonds between the carboxyl and amino groups of adjacent molecules can lead to different types of assemblies depending on the molecular conformation. scispace.com For example, molecules in an "S" conformation can assemble into linear structures of arbitrary length. scispace.com The transfer of a proton between the carboxyl and amino groups of adjacent molecules is a key event that stabilizes the supramolecular structures through the formation of zwitterions. scispace.com
π-π stacking interactions between the phenyl rings of the phenylalanine residues are also critical for the formation and stabilization of H-Phe-Phe-OH nanostructures. rsc.orgacs.org These aromatic interactions act as a "glue," promoting the formation of fibers. rsc.org Molecular dynamics simulations suggest a tight packing of the aromatic moieties, which stabilizes the supramolecular fibrils. rsc.org The balance between aromatic stacking, hydrophobic interactions, and electrostatic repulsion is responsible for the formation of diverse structures observed in co-assembly studies. rsc.org
Electronic Properties (HOMO/LUMO Energy Levels, Band Gap) and Photoelectronic Response
Computational studies have been employed to investigate the electronic properties of H-Phe-Phe-OH assemblies, which are crucial for their potential applications in electronics and optoelectronics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic behavior of a molecule. irjweb.comwisdomlib.org The energy difference between the HOMO and LUMO levels defines the band gap, which indicates the molecule's chemical reactivity and kinetic stability. irjweb.com
Semi-empirical methods have been used to calculate the HOMO and LUMO energy levels and the band gap of H-Phe-Phe-OH peptide nanotubes (PNTs). dntb.gov.uamdpi.comresearchgate.net These calculations show that the photoelectronic properties can differ slightly based on the chirality of the constituent peptides (L-FF vs. D-FF), which may be related to an intrinsic electric field arising from internal polarization. dntb.gov.uamdpi.comresearchgate.net The band gap of H-Phe-Phe-OH PNTs is in the ultraviolet range (250-400 nm). dntb.gov.uamdpi.comresearchgate.net
The electronic properties of these nanotubes can be tuned. For example, the band gap can be modulated by an external electric field, demonstrating a linear behavior. mdpi.com Thermally induced structural transitions in H-Phe-Phe-OH nanotubes can also lead to a decrease in the band gap. nih.gov For instance, the band gap was calculated to decrease from approximately 4.4 eV at 20 °C to 3.86 eV at 150 °C. nih.gov These tunable electronic properties open possibilities for creating devices such as UV photodetectors. mdpi.com
Table 1: Calculated Electronic Properties of H-Phe-Phe-OH Nanotubes
| Property | Chirality | Method | Calculated Value | Reference |
|---|---|---|---|---|
| Zero-Field Band Gap (Eg0) | L-FF | AM1 | ~0.134 eV lower than D-FF | mdpi.com |
| D-FF | AM1 | Higher than L-FF | mdpi.com | |
| L-FF | PM7 | ~0.015 eV lower than D-FF | mdpi.com | |
| D-FF | PM7 | Closer to experimental values (4.0-4.69 eV) | mdpi.com | |
| Band Gap under External Electric Field | L-FF | AM1 | Slope (α) = 7.182 eV/(V/Å) | mdpi.com |
| D-FF | AM1 | Slope (α) = 7.412 eV/(V/Å) | mdpi.com |
Theoretical Frameworks and Models
Virtual Screening of Dipeptide Self-Assembly Propensity
Theoretical frameworks and computational models have been developed to predict the self-assembly behavior of dipeptides, including H-Phe-Phe-OH. Virtual screening using coarse-grained molecular dynamics (CG-MD) has emerged as a powerful tool to rapidly assess the aggregation propensity of a large number of dipeptide combinations. acs.orgnih.govresearchgate.net This approach allows for a determination of whether a given peptide sequence is likely to aggregate, which serves as an indicator of its potential to self-assemble. acs.orgnih.govresearchgate.net
The protocol typically involves simulating a system of dipeptides and calculating an aggregation propensity score. nih.gov Systems that exhibit a strong tendency to aggregate in these initial, relatively short simulations can then be selected for more detailed and longer simulations to gain deeper insights into the self-assembly process. acs.orgnih.gov This methodology has shown good agreement with experimental observations of dipeptide self-assembly and aggregation reported in the literature. acs.orgnih.gov
For the diphenylalanine system specifically, extended simulations using a coarse-grain model have successfully reproduced key features of the nanoscale systems observed experimentally. acs.orgnih.gov These computational approaches are beneficial for the future development of novel peptide-based nanomaterials by enabling in-silico screening before committing to laboratory synthesis and characterization. nih.gov
Crystallization Theories Applied to Peptide Assembly
The self-assembly of the dipeptide H-Phe-Phe-OH (diphenylalanine, FF) into highly ordered nanostructures is a phenomenon that can be understood through the lens of classical crystallization theories. This process, akin to the crystallization of molecules into three-dimensional arrays, is fundamentally governed by a nucleation-growth mechanism. nih.govrsc.org In this model, a thermodynamically unfavorable process of molecular association must first occur to form a stable nucleus of a critical size. nih.gov Following the formation of this nucleus, a thermodynamically favorable stage of growth ensues, where additional peptide monomers sequentially add to the pre-formed template. nih.gov
The driving forces behind this assembly are a combination of non-covalent interactions, which synergistically guide the organization of disordered molecules into stable, ordered supramolecular architectures. core.ac.uknih.gov Key among these are hydrogen bonding, particularly the formation of antiparallel β-sheets, and π-π stacking interactions between the aromatic phenyl rings. core.ac.ukacs.org The interplay of these forces, along with hydrophobic and van der Waals interactions, dictates the final morphology of the assembled structure. nih.govnih.gov Quantum chemical calculations have indicated that while two-dimensional morphologies are governed by both weak hydrogen bonding and π-π stacking, three-dimensional structures are predominantly directed by hydrogen bonds as the primary interaction. acs.org
The self-assembly process is highly sensitive to environmental conditions, much like traditional crystallization. Factors such as peptide concentration, solvent polarity, and pH can be tuned to control the resulting morphology. rsc.orgacs.org For instance, at low concentrations, the assembly of H-Phe-Phe-OH may proceed through the fusion of smaller vesicles and bilayers, while at higher concentrations, it can occur via the formation and subsequent bending of a large bilayer. acs.org This leads to a remarkable structural polymorphism, with the dipeptide capable of forming a variety of nano-architectures. nih.gov The transition between different structures, such as from nanotubes to vesicles, can be reversibly controlled by altering the peptide concentration. rsc.org
Recent investigations have also explored solid-phase crystallization, where dense, crystalline films of H-Phe-Phe-OH are formed directly from an amorphous phase. urfu.ru This method, which can be initiated by exposure to water vapor, involves minimal molecular displacement at the amorphous/crystalline interface to achieve an ordered structure. urfu.ru This approach highlights that the intrinsic chemical information within the simple dipeptide sequence is sufficient to direct its organization into complex, higher-order structures. nih.gov
| Morphology | Formation Conditions/Observations | Primary Interactions | Reference |
|---|---|---|---|
| Nanotubes/Microtubes | Formed efficiently in aqueous solutions; can be vertically aligned from HFIP solution or via physical vapor deposition. nih.govnih.govrsc.org Formation can be described by a two-step kinetic model involving an intermediate species. rsc.org | Hydrogen bonding (head-to-tail), π-π stacking, T-shaped aromatic stacking. acs.orgnih.gov | nih.govrsc.orgnih.govrsc.orgacs.orgnih.gov |
| Vesicles (Spherical, Toroid, Ellipsoid) | Observed at lower peptide concentrations; can transition from nanotubes with changes in concentration. rsc.orgacs.org | Peptide-peptide and peptide-water interactions. acs.org | rsc.orgacs.org |
| Fibrils/Fibers | Co-assembly with Boc-Phe-Phe-OH can produce fibers with altered mechanical properties. nih.gov Single phenylalanine can also form fibrils. rsc.org | Hydrogen bonding, π-π stacking. nih.gov | nih.govrsc.org |
| Nanosheets | Observed for single aromatic amino acids like phenylalanine. nih.gov | Tight packing of aromatic moieties. rsc.org | nih.govrsc.org |
| Crystalline Thin Films | Formed via solid-phase crystallization from an amorphous state, activated by water vapor. urfu.ru | Minimal molecular rotations and displacements to form an ordered structure. urfu.ru | urfu.ru |
Force Field Development for H-Phe-Phe-OH Systems
Computational modeling, particularly molecular dynamics (MD) simulations, serves as an indispensable tool for elucidating the self-assembly mechanisms of H-Phe-Phe-OH at an atomic level. acs.org The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. wustl.edu Developing a robust force field for a peptide like H-Phe-Phe-OH involves a multi-step process of parameterization and validation. frontiersin.org
Force fields such as AMBER, CHARMM, OPLS, and GROMOS are commonly employed for biomolecular simulations. wustl.eduacs.orgnih.gov The development of parameters for a new molecule like H-Phe-Phe-OH, to be compatible with these force fields, typically begins with quantum mechanics (QM) calculations. frontiersin.orgscm.com
The parameterization process involves several key stages:
Derivation of Partial Atomic Charges: Electrostatic interactions are crucial in peptide assembly. Partial charges for each atom in the H-Phe-Phe-OH molecule are derived to accurately model these interactions. A common method is the Restrained Electrostatic Potential (RESP) fitting approach, which uses the electrostatic potential calculated from QM methods. frontiersin.org
Parameterization of Bonded Terms: This stage defines the energy associated with the covalent structure of the molecule. It includes terms for bond stretching, angle bending, and torsional (dihedral) angle rotation. QM calculations are performed on the dipeptide in various conformations (e.g., α-helix and β-sheet) to obtain energy profiles. frontiersin.org These profiles are then used to fit the force field parameters, ensuring the model can accurately reproduce the conformational energies and structures. frontiersin.org
Assignment of Non-Bonded Terms: Non-bonded interactions, which include van der Waals and electrostatic forces, are defined by parameters like the Lennard-Jones potential. For many standard force fields, these parameters are often taken from existing parameter sets for similar chemical groups (e.g., from the phenylalanine amino acid in the force field library). frontiersin.org The General Amber Force Field (GAFF), for instance, is designed to provide parameters for a wide range of organic molecules. frontiersin.org
Validation: Once a full set of parameters is developed, it must be rigorously validated. This involves running MD simulations and comparing the results against a wide range of experimental data or high-level QM calculations. wustl.edu For H-Phe-Phe-OH, validation could involve comparing simulated properties—such as conformational preferences, heats of vaporization, or crystal lattice structures—with experimental findings from X-ray crystallography or spectroscopy. nih.govwustl.edu The goal is to ensure the force field can accurately predict both the structures and energetics of the system. frontiersin.org
For complex reactive systems, more advanced reactive force fields like ReaxFF may be developed. scm.com These force fields can model the formation and breaking of chemical bonds, although their parameterization is significantly more complex, requiring QM data on reaction pathways and transition states. scm.com
| Force Field Component | Description | Typical Parameterization Method | Relevant Force Fields |
|---|---|---|---|
| Partial Atomic Charges | Represents the distribution of electrons within the molecule for calculating electrostatic interactions. | Fitting to Quantum Mechanics (QM) calculated electrostatic potential (e.g., RESP method). frontiersin.org | AMBER, CHARMM, OPLS wustl.edufrontiersin.orgacs.org |
| Bond Stretching | Models the energy required to stretch or compress a covalent bond from its equilibrium length. | Derived from QM potential energy scans or experimental spectroscopic data. | AMBER, CHARMM, GROMOS, OPLS wustl.edu |
| Angle Bending | Models the energy required to bend the angle between three bonded atoms from its equilibrium value. | Derived from QM potential energy scans or experimental spectroscopic data. | AMBER, CHARMM, GROMOS, OPLS wustl.edu |
| Torsional (Dihedral) Terms | Describes the energy barrier associated with rotation around a chemical bond. Crucial for conformational flexibility. | Fitted to reproduce QM-calculated rotational energy profiles for various backbone (ϕ/ψ) and side-chain dihedral angles. frontiersin.org | AMBER, CHARMM, GROMOS, OPLS wustl.edufrontiersin.org |
| Van der Waals Interactions | Models short-range attractive (dispersion) and repulsive forces between atoms. | Typically defined by Lennard-Jones potentials, with parameters often transferred from existing validated sets (e.g., GAFF). frontiersin.org | AMBER, CHARMM, GROMOS, OPLS wustl.edufrontiersin.org |
| Reactive Potentials | Allows for the simulation of chemical reactions by dynamically modeling bond formation and breaking. | Parameterization against extensive QM datasets describing reaction energies and barriers. scm.com | ReaxFF scm.com |
Advanced Research Directions and Future Outlook for H Phe Phe Oh Systems
Rational Design Principles for Controlled Self-Assembly
The ability to control the self-assembly of H-Phe-Phe-OH is crucial for tailoring the properties of the resulting nanomaterials for specific applications. Researchers are increasingly focusing on rational design principles to dictate the morphology, stability, and functionality of these structures. Key strategies include:
Chemical Modifications: Introducing chemical moieties to the peptide backbone or side chains can significantly alter self-assembly. For instance, N-terminal modifications with groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) can influence hydrophobicity and lead to different structures like vesicles or fibrils. rsc.orgfrontiersin.org Conjugating functional molecules, such as photosensitizers or drugs, can create "prodrugs" that self-assemble into nanostructures with therapeutic capabilities. thno.org
Environmental Control: The self-assembly process is highly sensitive to environmental conditions. Factors such as pH, temperature, solvent polarity, and ionic strength can be precisely controlled to guide the formation of desired architectures. rsc.org For example, adjusting the concentration of a cationic diphenylalanine peptide can induce a reversible transition between nanotubes and vesicles. rsc.org The use of different solvents or solvent mixtures can also lead to a variety of morphologies, from microtubes to nanofibers. researchgate.net
Co-assembly: Combining H-Phe-Phe-OH with other molecules, including other peptides or functional compounds like bipyridine derivatives, allows for the creation of hierarchical and multi-responsive materials. acs.orgnih.gov This co-assembly strategy can induce structural transitions and introduce new functionalities, leading to the development of smart hydrogels that respond to external stimuli. acs.org
| Design Principle | Influencing Factors | Resulting Architectures |
| Chemical Modification | N-terminal protection (Boc, Fmoc), C-terminus conjugation (nucleosides) | Vesicles, Fibrils, Nanotubes rsc.org |
| Environmental Control | pH, Temperature, Solvent (e.g., acetonitrile-water mixtures), Surface properties | Microtubes, Nanofibers, Hydrogels researchgate.netmdpi.com |
| Co-assembly | Mixing with functional molecules (e.g., bipyridine derivatives) | Hierarchical nanostructures, Multi-responsive hydrogels acs.org |
Exploration of Novel Supramolecular Architectures and Hierarchical Assembly
Beyond simple nanotubes and vesicles, research is delving into the creation of more complex and hierarchical supramolecular structures. These efforts are driven by the desire to mimic the intricacy of biological systems and to develop materials with advanced functions.
Recent discoveries include the formation of:
Hierarchical Microtubular Structures: Under specific conditions of relative humidity and peptide concentration, H-Phe-Phe-OH can form hexagonal nanotubes that further assemble into hierarchical microtubular structures driven by dipolar electric fields. nih.gov
Core-Branched Nanostructures and Microvesicles: In aqueous solutions, H-Phe-Phe-OH can form pre-assembled core-branched structures that, depending on the surface they are deposited on, can evolve into nanofibers or microvesicles. spm.com.cn This demonstrates an interface-induced hierarchical assembly process.
Hybrid Nanostructures: Co-assembly with other materials, such as polydopamine nanoparticles, can lead to "sticky" nanotubes with enhanced properties like biocompatibility and antifouling capabilities. rsc.org
The formation of these complex architectures often follows a hierarchical pathway, where smaller, simpler structures act as building blocks for larger, more intricate ones. acs.orgspm.com.cnresearchgate.net Understanding and controlling these hierarchical assembly processes is a key focus for creating next-generation functional materials.
Development of Advanced Methodologies for Characterization and Manipulation
To fully understand and exploit the properties of H-Phe-Phe-OH nanostructures, advanced characterization and manipulation techniques are essential.
Characterization Techniques: A suite of high-resolution microscopy and spectroscopy techniques is employed to probe the morphology and structure of these assemblies.
Microscopy: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are routinely used to visualize the diverse morphologies. rsc.orgnottingham.ac.ukresearchgate.net
Spectroscopy: Techniques like Raman Spectroscopy and UV Resonance Raman Spectroscopy (UVRR) provide insights into the molecular interactions and organization within the nanostructures. nottingham.ac.ukresearchgate.net Circular Dichroism (CD) spectroscopy is used to study the secondary structure and conformational changes of the peptides during assembly. spm.com.cnresearchgate.net
In-situ Visualization: Liquid-Cell Transmission Electron Microscopy (LCTEM) allows for the direct, real-time observation of the growth and dynamics of individual nanotubes, providing unprecedented insights into the assembly mechanism. nih.gov
Manipulation Techniques: Precise manipulation of these nanostructures is critical for their integration into devices and functional systems.
Directed Self-Assembly: Techniques like thermo-optical tweezers can be used to direct the assembly of H-Phe-Phe-OH into specific patterns, such as microrings, by creating localized hot spots and inducing convection. spiedigitallibrary.org
Surface Patterning: Both tubular and spherical nanostructures can be patterned onto surfaces, which is a crucial step for applications in electronics and biosensors. researchgate.net
| Methodology | Purpose | Key Findings |
| Liquid-Cell TEM | Real-time visualization of nanotube growth | Observation of directional elongation and radial growth through monomer addition nih.gov |
| UV Resonance Raman | Characterize individual components in hybrid structures | Probing the properties of both diphenylalanine and graphene during assembly researchgate.net |
| Thermo-optical Tweezers | Directed assembly into microstructures | Fabrication of stable annular ring microstructures with controlled size and location spiedigitallibrary.org |
Bio-Inspired Material Science Insights from H-Phe-Phe-OH Self-Assembly
The self-assembly of H-Phe-Phe-OH provides a powerful platform for developing bio-inspired materials that mimic the structure and function of natural systems. worldscientific.com The inherent biocompatibility and versatility of peptides make these materials particularly attractive for biomedical applications. nih.govnih.gov
One prominent example is the fabrication of superhydrophobic surfaces . Inspired by the water-repellent properties of lotus (B1177795) leaves, researchers have created surfaces with nanoscale roughness by controlling the self-assembly of H-Phe-Phe-OH nanowires. rsc.org By reorganizing these nanowires into hierarchical hill-and-valley-like structures, a self-cleaning, superhydrophobic surface can be achieved. rsc.org
Furthermore, the remarkable mechanical properties of H-Phe-Phe-OH nanotubes, which have a Young's modulus of approximately 19 GPa, place them among the stiffest known biological materials. nih.gov This exceptional rigidity makes them ideal building blocks for the design of robust and biocompatible nanodevices. nih.gov
Fundamental Understanding of Peptide Aggregation Processes beyond H-Phe-Phe-OH (e.g., related to amyloid models)
H-Phe-Phe-OH serves as a valuable and simplified model system for studying the fundamental mechanisms of peptide aggregation, a process associated with numerous neurodegenerative diseases, most notably Alzheimer's disease. nih.govresearchgate.netacs.org The diphenylalanine motif is the core recognition element within the β-amyloid (Aβ) peptide, the primary component of amyloid plaques found in the brains of Alzheimer's patients. nih.govresearchgate.net
The self-assembly of H-Phe-Phe-OH into structures that resemble amyloid fibrils allows researchers to investigate the aggregation process in a more controlled and less complex environment. nih.govresearchgate.net Studies using this model have shown that the aggregation profile of diphenylalanine is very similar to that of the full Aβ polypeptide. nih.govacs.org This similarity enables the use of H-Phe-Phe-OH systems for:
Screening Inhibitors: It provides a robust platform for high-throughput screening of small molecules that could potentially interfere with or inhibit the amyloid aggregation process. nih.govresearchgate.net For example, rosmarinic acid has been identified as a potent inhibitor and destabilizer of H-Phe-Phe-OH aggregates. nih.govacs.org
Mechanistic Studies: The model helps in elucidating the molecular interactions, such as π-π stacking and hydrogen bonding, that drive amyloid formation. researchgate.netresearchgate.net It also aids in understanding the kinetics of aggregation, which often follows a nucleated polymerization mechanism characterized by a lag phase, an exponential growth phase, and a final plateau. rsc.org
By studying the aggregation of this minimalistic dipeptide, scientists can gain crucial insights into the more complex processes underlying amyloid diseases, potentially leading to new therapeutic strategies. nih.govrsc.org
Q & A
Q. What are the established methodologies for synthesizing H-Phe-Phe-OH, and how do reaction conditions influence purity and yield?
H-Phe-Phe-OH is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers high purity (>95%) by using Fmoc- or Boc-protected phenylalanine residues, with coupling reagents like HBTU or DIC/HOBt. Critical parameters include solvent choice (e.g., DMF for SPPS), temperature (20–25°C), and deprotection steps (piperidine for Fmoc). Post-synthesis purification via reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard. Yield optimization requires monitoring coupling efficiency via Kaiser tests and minimizing racemization using additives like Oxyma .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing H-Phe-Phe-OH?
- FTIR : Identifies amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bonds, confirming peptide backbone formation .
- HPLC-MS : Validates molecular weight (MW: 312.35 g/mol) and purity (>98%) using electrospray ionization (ESI) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves stereochemistry and confirms absence of D-isomers (critical for biological activity) .
Q. How is H-Phe-Phe-OH utilized in studying amyloid aggregation mechanisms?
H-Phe-Phe-OH serves as a model for β-sheet formation in amyloidogenic peptides. Researchers employ thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics and transmission electron microscopy (TEM) to visualize fibril morphology. Concentration-dependent studies (10–100 µM in PBS, pH 7.4) reveal nucleation-elongation mechanisms, with data analyzed via sigmoidal curve fitting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported aggregation behavior of H-Phe-Phe-OH under varying pH and ionic strength?
Conflicting data often arise from buffer composition (e.g., phosphate vs. Tris) and trace metal ions. To address this:
Q. What experimental design principles ensure reproducibility in H-Phe-Phe-OH-based polymer synthesis?
When using H-Phe-Phe-OH as an initiator for ring-opening polymerization (ROP) of lactides:
- Control monomer-to-initiator ratios (e.g., 50:1) to regulate polymer chain length (Mn: 5–20 kDa).
- Monitor reaction progress via ¹H NMR (disappearance of lactide δ 5.0 ppm signal).
- Characterize thermal properties with differential scanning calorimetry (DSC) to confirm crystallinity (Tm: 160–180°C) and degradation profiles (TGA) .
Q. How can computational modeling complement experimental studies of H-Phe-Phe-OH self-assembly?
Molecular dynamics (MD) simulations (AMBER or GROMACS) predict aggregation pathways by analyzing free energy landscapes. Key steps:
- Build initial structures with PyMOL or Avogadro.
- Simulate solvated systems (TIP3P water, 100 ns trajectories).
- Use clustering algorithms (e.g., k-means) to identify dominant conformers. Validate with experimental CD or TEM data .
Q. What strategies mitigate batch-to-batch variability in H-Phe-Phe-OH for in vitro neurotoxicity assays?
- Standardize synthesis protocols (e.g., SPPS with automated synthesizers).
- Pre-treat peptides with size-exclusion chromatography (SEC) to remove oligomers.
- Include positive controls (e.g., Aβ1-42) and negative controls (scrambled-sequence peptides) in cell viability assays (MTT/CellTiter-Glo) .
Methodological Guidance
Q. How to design a robust study investigating H-Phe-Phe-OH interactions with lipid bilayers?
- Prepare giant unilamellar vesicles (GUVs) with POPC/cholesterol (7:3 ratio).
- Use fluorescence microscopy (e.g., Laurdan dye) to monitor membrane fluidity changes.
- Quantify peptide insertion via surface plasmon resonance (SPR) with immobilized lipid bilayers .
Q. What statistical approaches are optimal for analyzing dose-response data in H-Phe-Phe-OH cytotoxicity studies?
Q. How to optimize H-Phe-Phe-OH solubility for in vivo pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
